
Naphthalen-1-YL heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-YL heptanoate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and heptanoic acid, a seven-carbon saturated fatty acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphthalen-1-YL heptanoate can be synthesized through esterification reactions. One common method involves the reaction of naphthalene-1-ol with heptanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-1-YL heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring of the naphthalene moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Naphthalen-1-YL heptanoic acid or naphthalen-1-yl ketone.
Reduction: Naphthalen-1-YL heptanol.
Substitution: Nitrated or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Naphthalen-1-YL heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Naphthalen-1-YL heptanoate depends on its interaction with biological targets. The ester group can be hydrolyzed by esterases, releasing naphthalene-1-ol and heptanoic acid. These metabolites can then participate in various biochemical pathways, affecting cellular functions and processes.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-YL acetate: An ester derived from naphthalene and acetic acid.
Naphthalen-1-YL butanoate: An ester derived from naphthalene and butanoic acid.
Naphthalen-1-YL pentanoate: An ester derived from naphthalene and pentanoic acid.
Uniqueness
Naphthalen-1-YL heptanoate is unique due to its longer carbon chain compared to similar compounds like Naphthalen-1-YL acetate or Naphthalen-1-YL butanoate
Propiedades
Número CAS |
52664-27-4 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
naphthalen-1-yl heptanoate |
InChI |
InChI=1S/C17H20O2/c1-2-3-4-5-13-17(18)19-16-12-8-10-14-9-6-7-11-15(14)16/h6-12H,2-5,13H2,1H3 |
Clave InChI |
ISQLRYAQTNXABZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


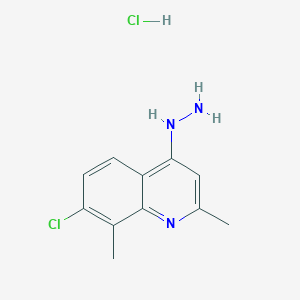


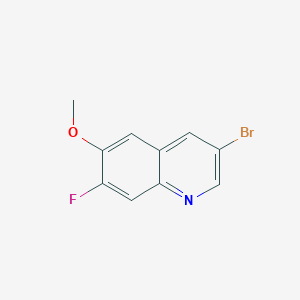


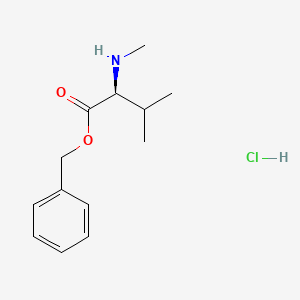
![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride](/img/structure/B11859398.png)
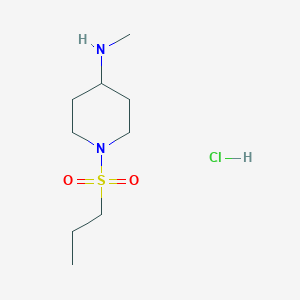

![2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11859436.png)
![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)
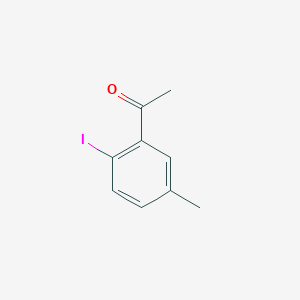
![methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B11859445.png)
